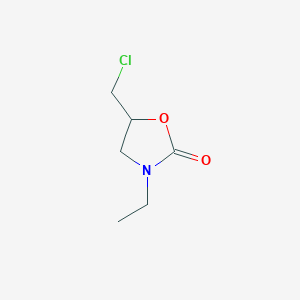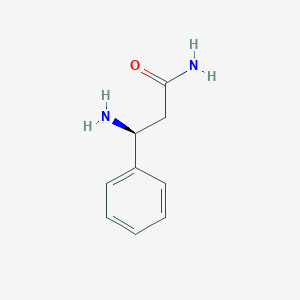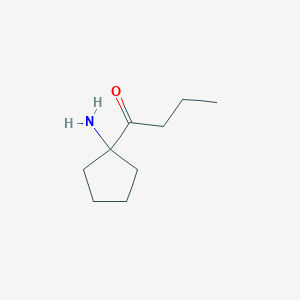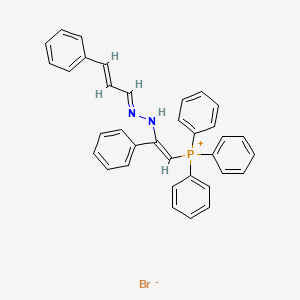
5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde: is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound features a furan ring substituted with a carbaldehyde group and a 1,4-oxazepane ring with a hydroxyl group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde can be achieved through multiple steps involving various reagents and conditions. One common method involves the reaction of 5-formylfuran-2-ylboronic acid with 6-iodoquinazolin-4(3H)-one in the presence of palladium acetate and tri-tert-butylphosphonium tetrafluoroborate as catalysts . The reaction is carried out in a mixture of dimethyl sulfoxide (DMSO) and water under nitrogen protection at ambient temperature. Potassium acetate is added to the mixture, and the reaction is heated to 80°C. The product is then isolated through filtration and vacuum drying .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves precise control of reaction conditions and purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group on the oxazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carboxylic acid.
Reduction: 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the hydroxyl group on the oxazepane ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
5-(4-Hydroxy-6-quinazolinyl)furan-2-carbaldehyde: Similar structure with a quinazoline ring instead of an oxazepane ring.
5-(Hydroxymethyl)furfural: Contains a furan ring with a hydroxymethyl group instead of an oxazepane ring.
Uniqueness
5-(6-Hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde is unique due to the presence of the 1,4-oxazepane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
5-(6-hydroxy-1,4-oxazepan-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO4/c12-6-9-1-2-10(15-9)11-3-4-14-7-8(13)5-11/h1-2,6,8,13H,3-5,7H2 |
InChI Key |
QBUVTXYMBHMOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(CN1C2=CC=C(O2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(1z)-2-Bromoethenyl]-furan](/img/structure/B15252607.png)




![tert-butyl N-[3-(piperidin-4-yloxy)phenyl]carbamate](/img/structure/B15252643.png)


![3,9-Bis(aminomethyl)tricyclo[5.2.1.0(2,6)]decane](/img/structure/B15252679.png)


